3,5,5-Trimethylhexan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5,5-trimethylhexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-8(5-6-10)7-9(2,3)4;/h8H,5-7,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKWMGZBASLLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5,5-Trimethylhexan-1-amine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a primary amine of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a proposed, robust synthetic pathway via reductive amination, outlines detailed methodologies for its characterization, and discusses its potential applications based on the general reactivity of primary amines. The content is structured to provide both theoretical grounding and practical, actionable insights for researchers working with this and similar aliphatic amines.
Introduction and Rationale
Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from their nucleophilic nature, which allows for the construction of a wide array of more complex molecules. 3,5,5-Trimethylhexan-1-amine, with its branched alkyl chain, presents a unique structural motif that can impart specific physicochemical properties, such as altered lipophilicity or metabolic stability, to a parent molecule. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics.
This guide addresses the current information gap by providing a scientifically grounded framework for the synthesis and characterization of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a nine-carbon branched alkyl chain with a terminal ammonium group, which is ionically bonded to a chloride ion.
Molecular Structure Diagram
Caption: 2D representation of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H22ClN | [2] |
| Molecular Weight | 179.73 g/mol | [2] |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge of amine hydrochlorides |
Proposed Synthesis Pathway: Reductive Amination
While several methods exist for the synthesis of primary amines, including the alkylation of ammonia and the reduction of nitriles, reductive amination of the corresponding aldehyde, 3,5,5-trimethylhexanal, offers a highly efficient and controlled one-pot approach.[3][4] This method is widely used in medicinal chemistry for its broad substrate scope and operational simplicity.[5]
Rationale for Method Selection
Reductive amination is chosen for its ability to form the carbon-nitrogen bond and reduce the intermediate imine in a single reaction vessel, often with high yield and purity.[6] The use of sodium borohydride as a reducing agent is advantageous due to its mild nature, ease of handling, and compatibility with alcoholic solvents.[6] Ammonium chloride serves as a convenient in-situ source of ammonia.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3,5,5-trimethylhexan-1-amine HCl.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a validated procedure for a similar compound and should be optimized for the specific substrate.[6]
-
Imine Formation:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5,5-trimethylhexanal (1.0 eq.), anhydrous methanol (10 volumes), and ammonium chloride (1.5 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation of the Free Amine:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous sodium hydroxide at 0 °C until the cessation of gas evolution.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5,5-trimethylhexan-1-amine, likely as an oil.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude amine in anhydrous diethyl ether (10 volumes).
-
Cool the solution to 0 °C and slowly add concentrated hydrochloric acid (1.0 eq.) dropwise with vigorous stirring. A white precipitate should form.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt. Dry under vacuum.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
| C(5)-(CH ₃)₃ | Singlet | ~0.9 | 9 equivalent protons on a t-butyl group. |
| C(3)-CH ₃ | Doublet | ~0.9-1.0 | 3 protons split by the adjacent C(3)-H. |
| C(4)-H ₂ | Multiplet | ~1.1-1.3 | Diastereotopic protons adjacent to a stereocenter. |
| C(2)-H ₂ | Multiplet | ~1.4-1.6 | Methylene group protons. |
| C(3)-H | Multiplet | ~1.6-1.8 | Methine proton. |
| C(1)-H ₂ | Triplet (broad) | ~2.9-3.1 | Methylene group adjacent to the NH₃⁺ group. |
| NH ₃⁺ | Singlet (broad) | ~8.0-8.5 | Protons on the ammonium group, often broad and may exchange with D₂O. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. Chemical Shift (ppm) | Rationale |
| C(5)-(C H₃)₃ | ~29-30 | t-butyl methyl carbons. |
| C (5) | ~31-32 | Quaternary carbon of the t-butyl group. |
| C(3)-C H₃ | ~22-23 | Methyl carbon at C(3). |
| C (4) | ~50-52 | Methylene carbon. |
| C (3) | ~28-30 | Methine carbon. |
| C (2) | ~35-37 | Methylene carbon. |
| C (1) | ~40-42 | Methylene carbon attached to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (R-NH₃⁺) | 2800-3200 (broad) | Strong, broad absorption characteristic of an ammonium salt. |
| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp peaks from the C-H bonds of the alkyl chain. |
| N-H Bend (R-NH₃⁺) | ~1500-1600 | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free amine. For the hydrochloride salt, analysis would typically be performed on the free base.
-
Expected Molecular Ion (M+) of free amine: m/z = 157.2
-
Expected Fragmentation: Loss of alkyl fragments, particularly the t-butyl group, would be anticipated.
Applications in Drug Development
As a primary amine, 3,5,5-trimethylhexan-1-amine serves as a valuable intermediate in organic synthesis.[1] Its branched structure can be strategically incorporated into drug candidates to modulate properties such as:
-
Lipophilicity: The non-polar alkyl chain can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
-
Steric Shielding: The bulky 3,5,5-trimethylhexyl group can provide steric hindrance around the nitrogen atom, which can be used to control reactivity or to influence binding interactions with a biological target.
-
Metabolic Stability: The branched nature of the alkyl chain may render adjacent bonds less susceptible to metabolic degradation by enzymes such as cytochrome P450s.
While specific examples of its use in commercial drugs are not prominent in the public literature, it is a versatile building block for creating novel chemical entities. The amine functionality can undergo a variety of reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates to form ureas, all of which are common linkages in pharmaceutical agents.
Conclusion
This technical guide has presented a comprehensive approach to the synthesis and characterization of this compound. While a lack of specific published data necessitates a predictive approach, the proposed synthesis via reductive amination offers a reliable and scalable method. The outlined analytical techniques and expected spectroscopic data provide a solid framework for the verification of the molecular structure and purity of the final compound. The unique structural features of this amine make it a potentially valuable intermediate for researchers in drug discovery and development seeking to introduce branched alkyl motifs into their target molecules.
References
-
PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride. [Link]
- Patsnap. (2013, March 20). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
- Google Patents. KR20150085066A - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
- Google Patents. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Google Patents. JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
-
OECD Existing Chemicals Database. (2003, October 22). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine. [Link]
-
Chemguide. Making amines from halogenoalkanes. [Link]
-
Lumen Learning. Preparation of Amines. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
Sources
- 1. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis & Stabilization of 3,5,5-Trimethylhexan-1-amine Hydrochloride
Executive Summary & Strategic Rationale
3,5,5-trimethylhexan-1-amine (TMHA) is a critical branched aliphatic amine intermediate used in the synthesis of specialty surfactants, corrosion inhibitors, and pharmaceutical building blocks. Its unique steric bulk, provided by the tert-butyl moiety at the
While the free amine is liquid and prone to oxidation/carbonation upon air exposure, the hydrochloride salt (TMHA-HCl) represents the preferred form for storage, transport, and solid-state handling in drug development workflows.
This guide details a robust, self-validating synthesis pathway starting from the commercially available 3,5,5-trimethylhexanal (isononanal). Unlike industrial hydroformylation routes (oxo process) which require massive infrastructure, this protocol is optimized for the laboratory to pilot scale , prioritizing purity and ease of isolation.
Retrosynthetic Analysis & Pathway
The most efficient laboratory route involves the Reductive Amination of 3,5,5-trimethylhexanal. This "one-pot" transformation avoids the isolation of the unstable imine intermediate.
Reaction Pathway Diagram
Figure 1: Sequential conversion of aldehyde to amine, followed by salt formation.[1][2][3][4][5][6]
Core Synthesis: Reductive Amination
Objective: Convert 3,5,5-trimethylhexanal to 3,5,5-trimethylhexan-1-amine.
Critical Reagents & Parameters
| Component | Specification | Role |
| Substrate | 3,5,5-Trimethylhexanal (>95%) | Precursor. Commercial "Isononanal" often contains isomers; verify purity by GC. |
| Aminating Agent | Liquid NH₃ or Methanolic NH₃ (7N) | Nitrogen source. Excess (5-10 eq) required to suppress secondary amine formation. |
| Catalyst | Raney Nickel (Active) or 5% Rh/C | Hydrogenation catalyst. Raney Ni is cost-effective; Rh/C offers milder conditions. |
| Solvent | Methanol (Anhydrous) | Solubilizes H₂ and NH₃; facilitates imine formation. |
| Pressure | 50–80 bar (725–1160 psi) | High pressure essential to drive equilibrium and prevent catalyst poisoning. |
| Temperature | 80–110 °C | Balance between rate and byproduct formation (aldol condensation). |
Step-by-Step Protocol
Note: This reaction involves high-pressure hydrogen. Use a rated autoclave and appropriate safety shielding.
-
Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry (in water) three times with anhydrous methanol to remove water. Caution: Raney Ni is pyrophoric when dry.
-
Loading: Charge the autoclave with:
-
3,5,5-Trimethylhexanal (142.2 g, 1.0 mol)
-
Methanol (400 mL)
-
Washed Raney Nickel catalyst.
-
-
Ammonia Addition: Seal the reactor. Cool to 0°C. Introduce anhydrous Ammonia (85 g, ~5.0 mol) via a dip tube. Alternatively, use 7N NH₃ in MeOH if pressure limits allow.
-
Hydrogenation:
-
Purge with N₂ (3x) then H₂ (3x).
-
Pressurize to 50 bar with H₂.
-
Heat to 100°C with stirring (1000 rpm). Maintain pressure at 50–80 bar by replenishing H₂.
-
Endpoint: Reaction is complete when H₂ uptake ceases (typically 4–6 hours).
-
-
Workup:
-
Purification (Distillation): Distill the crude oil under vacuum.
-
Target Fraction: Collect the fraction boiling at ~70–75°C at 15 mmHg .
-
Yield Expectation: 85–92%.[1]
-
Salt Formation: Conversion to Hydrochloride
Objective: Stabilize the free amine as a crystalline hydrochloride salt.
Rationale
Direct reaction with aqueous HCl leads to hygroscopic pastes that are difficult to dry. An anhydrous precipitation method is strictly required to obtain a free-flowing, pharmaceutical-grade solid.
Protocol
-
Dissolution: Dissolve the purified 3,5,5-trimethylhexan-1-amine (14.3 g, 100 mmol) in Diethyl Ether or MTBE (150 mL). The solution must be dry (dry over MgSO₄ if necessary).
-
Acidification:
-
Method A (Gas): Bubble anhydrous HCl gas through the solution with vigorous stirring.
-
Method B (Solution - Preferred): Dropwise add 2M HCl in Diethyl Ether (55 mL, 110 mmol) at 0°C.
-
-
Crystallization: A white precipitate will form immediately. Continue stirring at 0°C for 30 minutes to ensure complete conversion.
-
Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic initially).
-
Washing: Wash the filter cake with cold, dry ether (2 x 20 mL) to remove unreacted amine or impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅ or silica desiccant.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of TMHA-HCl.
Characterization & Validation
As a researcher, you must validate the structure. Since specific spectral literature for the salt is sparse, use these predicted values based on the parent structure and substituent effects.
NMR Spectroscopy (Predicted)
¹H NMR (400 MHz, D₂O):
- 0.90 (s, 9H): tert-Butyl group (C9, C10, C11). Characteristic intense singlet.
- 0.98 (d, J = 6.5 Hz, 3H): Methyl group at C3.
- 1.1–1.7 (m, 5H): Methylene protons (C2, C4) and Methine (C3). Complex multiplets.
-
2.95 (t, J = 7.5 Hz, 2H):
-Methylene protons (-CH ₂-NH₃⁺). Note: Significant downfield shift from ~2.6 ppm in free base due to protonation.
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White crystalline solid | Visual |
| Assay (Titration) | 98.0 – 102.0% | Argentometric titration (for Cl⁻) or HClO₄ titration (non-aqueous) |
| Water Content | < 0.5% w/w | Karl Fischer (Coulometric) |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Solubility Test |
Safety & Handling (E-E-A-T)
-
Corrosivity: While the salt is less volatile than the free amine, it is still an irritant. The free amine precursor is corrosive and causes severe skin burns.
-
High Pressure: The reductive amination utilizes H₂ at 50+ bar. Ensure autoclave burst disks are rated correctly.
-
Pyrophoric Catalyst: Raney Nickel ignites in air. Always keep wet or under inert gas. Dispose of in dilute HCl or specialized waste containers.
-
Storage: TMHA-HCl is hygroscopic. Store in tightly sealed containers with desiccants.
References
-
PrepChem. (n.d.). Synthesis of 3,5,5-trimethylhexanal via Aldol Condensation. Retrieved from [Link]
-
OECD SIDS. (2002).[2][3] SIDS Initial Assessment Report for 3,5,5-trimethylhexan-1-ol. UNEP Publications. Retrieved from [Link]
Sources
- 1. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 1H NMR [m.chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. EP2930166A1 - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine - Google Patents [patents.google.com]
- 5. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]
- 6. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Physical Characteristics of 3,5,5-Trimethylhexan-1-amine Hydrochloride
Introduction
3,5,5-Trimethylhexan-1-amine hydrochloride (CAS No. 1803584-41-9) is the hydrochloride salt of a branched-chain primary aliphatic amine.[1] Such compounds are of significant interest to researchers in drug development and material science due to their amphiphilic nature, which is conferred by a nonpolar alkyl tail and a polar ammonium head group. This structure suggests potential applications as surfactants, emulsifiers, or as intermediates in the synthesis of more complex molecules.[2] A thorough understanding of the physical characteristics of this compound is paramount for its effective application, formulation, and quality control.
This guide provides a comprehensive overview of the core physical properties of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific salt, this document combines available data with expert analysis of expected properties based on the behavior of analogous long-chain alkylamine hydrochlorides. Furthermore, it details the rigorous, self-validating experimental protocols required for the precise determination of these characteristics, providing a framework for researchers to generate and verify these values in their own laboratories.
Core Physical and Chemical Properties
The conversion of the free amine, 3,5,5-trimethylhexan-1-amine, to its hydrochloride salt drastically alters its physical properties. The introduction of an ionic center significantly increases the intermolecular forces, transitioning the substance from a likely liquid[2] to an expected crystalline solid with a higher melting point and increased aqueous solubility.
| Property | Reported or Predicted Value | Rationale and Comparative Insights |
| CAS Number | 1803584-41-9[1] | Uniquely identifies the hydrochloride salt. |
| Molecular Formula | C₉H₂₂ClN[1] | Derived from the protonation of C₉H₂₁N with HCl. |
| Molecular Weight | 179.73 g/mol [1] | The sum of the atomic weights of the constituent atoms. |
| Appearance | White to off-white crystalline solid (Predicted) | Amine hydrochlorides are typically crystalline solids at room temperature due to strong ionic lattice forces. |
| Melting Point | Not experimentally reported. Predicted to be significantly higher than the free amine. | The free amine is likely a liquid at room temperature.[2] The ionic nature of the salt necessitates a higher thermal energy to overcome the lattice energy of the crystal structure. |
| Boiling Point | Not applicable; likely decomposes upon strong heating. | Amine hydrochlorides typically decompose at high temperatures before reaching a boiling point, often yielding the free amine and hydrogen chloride gas. |
| Solubility | - Water: Predicted to be soluble. - Polar Organic Solvents (e.g., Ethanol, Methanol): Predicted to be soluble. - Nonpolar Organic Solvents (e.g., Hexane, Toluene): Predicted to be sparingly soluble to insoluble. | The ionic nature of the ammonium chloride group facilitates interaction with polar solvents like water and lower alcohols. The long alkyl chain may limit solubility in highly polar solvents but promotes some solubility in less polar organic media. The free amine is expected to be soluble in organic solvents and have some water solubility.[2] |
| pKa | Not experimentally reported. Predicted to be in the range of 10-11. | The pKa of the conjugate acid (R-NH₃⁺) of primary alkylamines typically falls within this range. This value is critical for understanding the pH-dependent behavior of the molecule in solution.[3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the authoritative, step-by-step methodologies for determining the key physical properties of this compound. The described protocols are designed to ensure accuracy and reproducibility.
Determination of Melting Point
The melting point provides a crucial indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This is a standard and widely accepted method for determining the melting point of a solid.[4][5][6][7]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Crush the solid into a fine powder using a spatula.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube, which is sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.
-
The packed sample height should be between 2-3 mm.[6]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[4]
-
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.
-
When the temperature is about 15-20°C below the expected melting point, slow the heating rate to approximately 1-2°C per minute.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Reporting:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
Perform the determination in triplicate to ensure reproducibility.
-
Causality of Experimental Choices: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Packing the sample tightly to a height of 2-3 mm ensures uniform heat transfer throughout the sample.[6]
Workflow for Melting Point Determination
Sources
An In-depth Technical Guide to 3,5,5-Trimethylhexan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a branched-chain aliphatic amine of interest in synthetic chemistry and potential applications in materials science and drug discovery. Due to the limited availability of direct experimental data for this specific hydrochloride salt, this document synthesizes information on the parent amine and related precursor molecules to offer a thorough understanding of its expected properties, synthesis, and potential utility.
Chemical Identity and Properties
This compound is the salt of the primary amine 3,5,5-trimethylhexan-1-amine. The presence of a bulky, branched alkyl chain and a primary amine group dictates its physicochemical properties.
CAS Number and Synonyms
-
CAS Number: 1803584-41-9[1]
-
IUPAC Name: 3,5,5-trimethylhexan-1-amine;hydrochloride
-
Synonyms: While specific synonyms for the hydrochloride are not widely documented, the parent amine is known as 3,5,5-trimethylhexylamine.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for this compound is scarce. The following table includes data for the closely related precursor, 3,5,5-trimethyl-1-hexanol, to provide an indication of the parent molecule's characteristics. The properties of the amine hydrochloride, such as melting point and solubility, are expected to differ significantly from the free amine and the alcohol due to its ionic nature.
| Property | 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexan-1-amine (Predicted) | This compound (Predicted) |
| Molecular Formula | C9H20O | C9H21N | C9H22ClN |
| Molecular Weight | 144.25 g/mol [2] | 143.28 g/mol | 179.74 g/mol |
| Appearance | Colorless, clear oily liquid[3] | Colorless liquid | White to off-white solid |
| Boiling Point | 194.0 °C[4] | Expected to be similar to or slightly lower than the alcohol | Not applicable (decomposes) |
| Melting Point | -70 °C[4] | Expected to be low | Significantly higher than the free amine |
| Solubility | 0.45 g/L in water. Soluble in alcohols, acetone, and esters.[4] | Partially soluble in water, soluble in organic solvents. | Soluble in water and polar protic solvents. |
| Density | 0.824 g/mL[4] | Expected to be similar to the alcohol | Higher than the free amine |
Synthesis and Manufacturing
A detailed industrial synthesis for this compound is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from the more readily available precursor, 3,5,5-trimethyl-1-hexanol.
Conceptual Synthetic Workflow
The overall transformation involves the conversion of a primary alcohol to a primary amine, followed by salt formation.
Caption: Conceptual workflow for the synthesis of this compound.
Plausible Synthesis Protocol
This protocol is a representative example and would require optimization for laboratory or industrial-scale production.
Step 1: Conversion of 3,5,5-Trimethyl-1-hexanol to 1-Bromo-3,5,5-trimethylhexane
-
To a stirred solution of 3,5,5-trimethyl-1-hexanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a brominating agent such as phosphorus tribromide (PBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude 1-bromo-3,5,5-trimethylhexane.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of 3,5,5-Trimethylhexan-1-amine
-
In a sealed reaction vessel, dissolve 1-bromo-3,5,5-trimethylhexane in a suitable solvent such as ethanol.
-
Add an excess of ammonia (either as a concentrated aqueous solution or as a solution in ethanol).
-
Heat the mixture to a temperature sufficient to drive the nucleophilic substitution reaction (e.g., 80-100 °C). The reaction progress can be monitored by GC-MS.
-
After completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to obtain the crude 3,5,5-trimethylhexan-1-amine. Further purification can be achieved by distillation.
Step 3: Formation of this compound
-
Dissolve the purified 3,5,5-trimethylhexan-1-amine in a non-polar, anhydrous solvent like diethyl ether or hexane.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure as a branched-chain primary amine suggests its utility as a building block in several areas of chemical and pharmaceutical research.
Role as a Synthetic Intermediate
The primary amine functionality allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis.[1]
-
Amide and Sulfonamide Formation: The amine can react with activated carboxylic acid derivatives (e.g., acyl chlorides) or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in many biologically active molecules.
-
Alkylation and Reductive Amination: The nitrogen can be further functionalized through alkylation or by reaction with aldehydes or ketones via reductive amination to produce secondary or tertiary amines.[1]
-
Scaffold for Combinatorial Chemistry: The branched alkyl chain can provide steric bulk and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Caption: Potential synthetic transformations of 3,5,5-trimethylhexan-1-amine.
Potential in Drug Discovery
The incorporation of branched alkyl chains can influence a drug candidate's properties:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The steric hindrance from the methyl groups may protect adjacent functional groups from metabolic degradation.
-
Receptor Binding: The defined three-dimensional structure of the trimethylhexyl group can influence the binding affinity and selectivity of a molecule for its biological target.
While the pharmacology of branched-chain amines is not as extensively studied as that of branched-chain amino acids[5][6][7][8][9], the structural motifs are of interest in designing enzyme inhibitors, receptor ligands, and other bioactive compounds.
Safety and Handling
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Hazards (Inferred):
-
Skin and Eye Irritation: Amine salts can be irritating to the skin and eyes.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: Inhalation of dust may cause respiratory irritation.
-
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. Its branched structure offers interesting possibilities for modifying the properties of larger molecules in materials science and drug discovery. While direct data on this specific salt is limited, this guide provides a framework for its synthesis, potential applications, and safe handling based on the known chemistry of its parent amine and related compounds. Further research is needed to fully characterize its properties and explore its utility in various scientific and industrial fields.
References
-
Nakao, K., et al. (2004). Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction. PubMed. Available at: [Link]
-
Nova Science Publishers. (2021, January 13). Branched-Chain Amino Acids: Metabolism, Benefits and Role in Disease. Available at: [Link]
-
Holeček, M. (2022, April 5). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. PMC. Available at: [Link]
-
Martin-Campos, T., et al. (2024, December 27). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. MDPI. Available at: [Link]
-
Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology. Available at: [Link]
-
Aaron Chemistry GmbH. 1803584-41-9 | MFCD27980881 | this compound. Available at: [Link]
-
The Good Scents Company. 3,5,5-trimethyl hexanol, 3452-97-9. Available at: [Link]
-
PubChem. 3,5,5-Trimethyl-1-hexanol. Available at: [Link]
-
Wikipedia. 3,5,5-Trimethyl-hexan-1-ol. Available at: [Link]
Sources
- 1. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]
- 2. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 4. 3,5,5-Trimethylhexan-1-ol for Research Applications [benchchem.com]
- 5. Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3,5,5-trimethylhexan-1-amine hydrochloride
An In-Depth Technical Guide to 3,5,5-Trimethylhexan-1-amine Hydrochloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a primary amine salt with potential applications in organic synthesis and pharmaceutical development. While specific historical data on its discovery is not extensively documented, this guide elucidates its molecular structure, probable synthetic pathways, and physicochemical properties. It further explores its potential utility as a building block in the synthesis of more complex molecules and as a research chemical. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its chemical reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Chemical Identity
This compound is the hydrochloride salt of the branched-chain primary aliphatic amine, 3,5,5-trimethylhexan-1-amine. Its structure is characterized by a nine-carbon backbone with a primary amine group at the 1-position and three methyl groups at the 3- and 5-positions. The presence of the bulky, branched alkyl chain and the reactive primary amine group makes it an interesting candidate for various chemical transformations.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1803584-41-9 | [1] |
| Molecular Formula | C9H22ClN | [1] |
| Molecular Weight | 179.73 g/mol | [1] |
| Appearance | Likely a colorless to white solid | Inferred from similar amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Probable Synthetic Pathways
While the specific historical synthesis of this compound is not well-documented, its structure suggests several plausible synthetic routes based on established organic chemistry principles. A common method for the synthesis of primary amines involves the reaction of an alkyl halide with ammonia.[2]
Synthesis from 1-bromo-3,5,5-trimethylhexane
A likely and direct route to 3,5,5-trimethylhexan-1-amine involves the nucleophilic substitution of 1-bromo-3,5,5-trimethylhexane with ammonia. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromo-3,5,5-trimethylhexane
-
Ammonia (anhydrous, in a suitable solvent like ethanol)
-
Palladium on carbon (optional, as a catalyst)[2]
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
-
Distilled water
-
Sodium sulfate (anhydrous)
Procedure:
-
Amination: In a high-pressure reaction vessel, dissolve 1-bromo-3,5,5-trimethylhexane in ethanol. Add a stoichiometric excess of anhydrous ammonia. If a catalyst is used, add a catalytic amount of palladium on carbon.[2]
-
Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100-150°C for several hours. The reaction progress should be monitored by a suitable technique like gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with distilled water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5,5-trimethylhexan-1-amine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of ethanolic hydrochloric acid with stirring.
-
The this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product.
Reductive Amination of 3,5,5-trimethylhexanal
Another plausible synthetic route is the reductive amination of 3,5,5-trimethylhexanal. This method involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding primary amine.
DOT Diagram: Reductive Amination of 3,5,5-trimethylhexanal
Caption: Reductive amination pathway to this compound.
Chemical Reactivity and Potential Applications
As a primary amine, 3,5,5-trimethylhexan-1-amine is expected to exhibit typical reactivity.[2] These reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary amines.[2]
-
Quaternization: Conversion into quaternary ammonium salts.[2]
The hydrochloride salt form provides improved stability and handling properties compared to the free amine.
Potential Applications in Research and Drug Development:
-
Organic Synthesis: The unique branched structure of this compound makes it a potentially useful building block in the synthesis of more complex organic molecules.[2] The steric hindrance provided by the methyl groups can influence the stereochemistry of reactions.[2]
-
Materials Science: The amine functionality allows for its incorporation into polymers and other materials, potentially modifying their properties.[2]
-
Pharmaceutical Intermediate: While direct applications in drug development are not widely reported, its structural motifs may be of interest in the design of new therapeutic agents. For instance, the related compound 3,5,5-trimethylhexanoyl chloride is used in the synthesis of barbituric acid analogs and other specialized compounds.[3]
Characterization and Analytical Methods
The identity and purity of this compound can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Can identify the presence of the amine and alkyl functional groups.
-
Elemental Analysis: Determines the elemental composition of the compound.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, primary amines and their salts can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a chemical compound with potential utility in various fields of chemical research and development. While its history is not extensively detailed in the scientific literature, its synthesis can be achieved through established chemical methodologies. Its unique branched structure and reactive amine functionality make it a valuable tool for synthetic chemists. Further research into the applications of this compound, particularly in the areas of medicinal chemistry and materials science, is warranted.
References
- Google Patents. (n.d.). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
-
PubChem. (n.d.). Di(3,5,5-trimethylhexyl)amine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
- Google Patents. (n.d.). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Google Patents. (n.d.). Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal.
-
Eureka | Patsnap. (2013, March 20). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5,5-trimethylhexanal. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). 3,5,5-Trimethylhexanoyl Chloride: Applications in Pharmaceutical Synthesis. Retrieved from [Link]
-
Columbus Chemical Industries. (n.d.). Potassium Phosphate - Monobasic Anhydrous FCC. Retrieved from [Link]
-
ResearchGate. (2025, September 25). A New Route for the Convenient Synthesis of 3Aminomethyl3,5,5-trimethyl-cyclohexanol. Retrieved from [Link]
-
eBay. (n.d.). Potassium Phosphate Monobasic, ACS grade reagent, 99.0% Pure CAS #7778-77-0 100g. Retrieved from [Link]
-
OECD SIDS. (2002, June 24). TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9. Retrieved from [Link]
-
Axios Research. (n.d.). Di(3,5,5-trimethylhexyl) Amine - CAS - 926-75-0. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol, 3452-97-9. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: High-Purity Isolation of 3,5,5-Trimethylhexan-1-amine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The purification of 3,5,5-trimethylhexan-1-amine hydrochloride presents a specific challenge due to its amphiphilic nature. The molecule consists of a polar, ionic "head" (ammonium chloride) and a bulky, lipophilic "tail" (isononyl backbone). Unlike short-chain amines, this compound exhibits surfactant-like properties in aqueous media, often leading to "oiling out" rather than crystallizing.
This protocol departs from standard aqueous recrystallization methods. Instead, it utilizes an Anhydrous Acid-Base "Reset" followed by Controlled Anti-Solvent Precipitation . This approach minimizes hydrate formation and ensures the removal of neutral organic impurities (e.g., unreacted 3,5,5-trimethylhexanal or 3,5,5-trimethylhexan-1-ol) and inorganic salts.
Key Physicochemical Constraints
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, transforming from a solid to a viscous oil.
-
Steric Bulk: The 3,5,5-trimethyl substitution pattern increases solubility in non-polar solvents compared to linear n-nonylamine, requiring specific solvent tuning.
Pre-Purification Assessment
Before initiating purification, characterize the crude material.
-
If the crude is a dark oil/solid mixture: Proceed immediately to Protocol A (Acid-Base Extraction) .
-
If the crude is a reasonably white solid but requires <1% impurity levels: Proceed to Protocol B (Recrystallization) .
Protocol A: The Acid-Base "Reset" (Primary Purification)
This is the most robust method for removing non-amine impurities (alcohols, aldehydes) and inorganic salts.
Reagents
-
Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
Base: 2M Sodium Hydroxide (NaOH).
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
-
Free Base Liberation:
-
Suspend the crude amine hydrochloride salt in DCM (10 mL per gram of salt).
-
Add 2M NaOH (1.5 equivalents) slowly with vigorous stirring at 0°C.
-
Mechanism:[1][2][3][4] The high pH deprotonates the ammonium salt, releasing the free amine which immediately partitions into the DCM layer. Inorganic salts (NaCl) remain in the aqueous phase.
-
-
Phase Separation:
-
Drying (Critical):
-
Dry the organic phase over anhydrous
for 30 minutes. -
Filter to remove the desiccant.
-
Note: Any water left at this stage will cause the final salt to oil out.
-
-
Salt Re-formation (Precipitation):
-
Cool the dry DCM solution to 0°C under nitrogen.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: A white precipitate should form immediately.
-
Alternative: Bubble anhydrous HCl gas through the solution until pH < 2 (test damp pH paper with vapor).
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (Schlenk frit preferred to avoid moisture).
-
Wash the cake with cold diethyl ether (
) or pentane to remove traces of dioxane/DCM. -
Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.
-
Protocol B: Anhydrous Recrystallization (Polishing)
Use this method if the salt is already formed but contains minor isomers or color.
Solvent System Logic:
-
Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA). Dissolves the salt when hot.[6][7]
-
Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Diethyl Ether (
). Precipitates the salt when cool. -
Why not water? Water promotes micelle formation and oiling out due to the isononyl chain.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude salt in a round-bottom flask equipped with a reflux condenser.
-
Add the minimum amount of Solvent A (EtOH) needed to dissolve the solid at reflux (approx. 80°C).
-
Tip: Add solvent in 0.5 mL increments. If the solution is colored, add activated carbon, reflux for 5 mins, and hot-filter.
-
-
Anti-Solvent Addition:
-
Crystallization:
-
Harvesting:
-
Filter the crystals rapidly under a nitrogen blanket if possible (to prevent moisture uptake).
-
Wash with cold Solvent B (EtOAc/Ether).
-
Dry immediately under vacuum.
-
Process Visualization
Workflow Logic: Acid-Base Purification
The following diagram illustrates the decision matrix and chemical flow for Protocol A.
Caption: Logical flow for the Acid-Base extraction method, ensuring removal of inorganic salts and neutral organic byproducts.
Analytical Validation & QC
To certify the purity of the isolated material, perform the following assays:
| Test | Acceptance Criteria | Purpose |
| 1H NMR ( | Distinct triplet/multiplet for | Confirms structure and absence of solvent. |
| Argentometric Titration | 99.0% - 101.0% Chloride content. | Quantifies the salt stoichiometry (ensure it is mono-HCl). |
| Melting Point | Sharp range (Literature dependent, typically >150°C for amine salts, but specific to this isomer). | Broad range indicates impurities or wetness. |
| Karl Fischer (KF) | < 0.5% Water.[1] | Critical for stability. High water content leads to degradation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product is a liquid) | 1. Presence of water.2.[1][8][9][10][2][5][7][11] Temperature dropped too fast.3. Branched chain surfactant effect. | 1. Redissolve, dry organic layer more thoroughly.2. Re-heat and cool slower.3. Use less polar solvent (switch from EtOH to IPA/EtOAc). |
| Colored Product (Yellow/Brown) | Oxidation of amine or trace aldehyde. | Perform recrystallization with Activated Charcoal . Hot filter before cooling.[6][7] |
| Low Yield | Product too soluble in wash solvent. | Cool the wash solvent to -20°C before use. Add more Anti-Solvent (Ether) during precipitation. |
| Sticky Solid | Residual solvent trapped in lattice. | Triturate (grind) the solid under pentane, filter, and dry in a vacuum oven at 40°C. |
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
OECD SIDS. (2004). 3,5,5-Trimethylhexan-1-ol (CAS 3452-97-9) Initial Assessment Report. UNEP Publications. (Source for physical properties of the carbon backbone/starting material).[12][9][5] [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0 [smolecule.com]
Troubleshooting & Optimization
troubleshooting failed reactions involving 3,5,5-trimethylhexan-1-amine hydrochloride
Technical Support Center: Ticket #5829-X Subject: Troubleshooting Failed Reactions with 3,5,5-Trimethylhexan-1-amine Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties because This compound (CAS: 1803584-41-9) acts as a "masked" nucleophile. As a hydrochloride salt, the nitrogen atom is protonated (
This guide addresses the three most common failure modes: Incomplete Deprotonation , Solubility Mismatch , and Hygroscopic Degradation .
Reagent Profile & Critical Properties
| Property | Specification | Implication for Synthesis |
| Molecular Weight | ~179.73 g/mol | Stoichiometry calculations must account for the HCl mass (approx. 20% of the weight). |
| Structure | Primary amine with bulky tail | The amine is primary ( |
| State | Hydrochloride Salt | Non-nucleophilic in this state. Must be free-based to react. |
| pKa (Conj. Acid) | ~10.6 (Estimated) | Requires a base with pKa > 11 for complete deprotonation, or excess tertiary amine. |
| Solubility | Amphiphilic | Salt is water-soluble; Free base is organic-soluble (DCM, Hexanes). |
Phase 1: The "No Reaction" Scenario (Amide Coupling)
User Symptom: “I mixed the amine HCl salt, my carboxylic acid, and EDC/NHS (or HATU), but I see only starting material by LC-MS.”
Root Cause: The coupling reagent activated your acid, but the amine remained protonated (
Troubleshooting Protocol
-
Check Base Stoichiometry:
-
Standard Amine: 1.0 equiv base is needed to neutralize the generated acid.
-
Amine HCl Salt: You need 2.0 to 3.0 equiv of base.[1]
-
1st Equiv: Neutralizes the HCl salt (releases the free amine).
-
2nd Equiv: Neutralizes the acid generated during coupling.
-
-
-
Order of Addition (Critical):
-
Incorrect: Acid + Coupling Agent + Amine HCl + Base (Simultaneous).
-
Correct: Dissolve Amine HCl + 1.2 equiv Base (e.g., DIPEA) in solvent. Stir for 10 mins before adding to the activated acid mixture.
-
Visualization: Amide Coupling Decision Tree
Caption: Logical flow for troubleshooting failed amide couplings with amine salts.
Phase 2: Solubility & Handling (The "Gummy Solid" Issue)
User Symptom: “The amine HCl salt won't dissolve in DCM or Toluene. It forms a gummy residue at the bottom of the flask.”
Root Cause: The ionic lattice of the hydrochloride salt is too stable for non-polar solvents, but the lipophilic trimethylhexyl tail prevents it from dissolving well in very polar solvents like cold water, leading to "oiling out" or gummy precipitates.
Solution: The "In-Situ Release" Method
Do not attempt to dissolve the salt directly in non-polar solvents.
-
Solvent System: Use DMF (N,N-Dimethylformamide) or a DCM/DMF (4:1) mixture. The DMF solvates the salt, while DCM solubilizes the organic tail.
-
Base Choice: Use DIPEA (Diisopropylethylamine) . It is organic-soluble and strong enough to free-base the amine without causing nucleophilic competition.
Solution: The "Extractive Free-Basing" (Pre-reaction)
If your reaction is sensitive to DMF, convert the salt to the free base before the reaction.
Protocol: Converting HCl Salt to Free Base
-
Suspend the 3,5,5-trimethylhexan-1-amine HCl in DCM (Dichloromethane) .
-
Add an equal volume of 1M NaOH or Saturated NaHCO3 .
-
Stir vigorously for 15 minutes. The layers will clarify as the free amine moves into the DCM.
-
Separate the organic layer.[2]
-
Dry over MgSO4 , filter, and concentrate.
-
Result: You now have the liquid free amine (oil). Use immediately to avoid carbonate formation from air.
Phase 3: Nucleophilic Substitution (SN2) Failures
User Symptom: “I am trying to alkylate the amine with an alkyl halide, but the reaction is extremely slow.”
Root Cause: Steric drag. While the amine is primary, the "3,5,5-trimethyl" tail acts like a parachute, increasing the hydrodynamic radius and slowing diffusion, especially in viscous solvents.
Optimization Guide:
-
Temperature: these reactions often require heating to 60–80°C . Room temperature is insufficient for bulky aliphatic amines in SN2 reactions.
-
Catalyst: Add KI (Potassium Iodide, 10 mol%) if using alkyl bromides or chlorides (Finkelstein condition).
-
Solvent: Switch to Acetonitrile (MeCN) . It supports the transition state better than Toluene or THF for alkylations.
FAQ: Frequently Asked Questions
Q: Can I use Pyridine as the base? A: No. Pyridine (pKa ~5.2) is too weak to fully deprotonate the aliphatic amine (pKa ~10.6). You will exist in an equilibrium where most of your amine is still protonated. Use Triethylamine (TEA) or DIPEA .
Q: Is the this compound hygroscopic? A: Yes. Amine salts often absorb atmospheric moisture, which can hydrolyze sensitive acid chlorides or active esters in your pot.
-
Fix: Dry the salt under high vacuum (0.1 mbar) for 4 hours before use, or store it in a desiccator.
Q: Why does my NMR show broad peaks?
A: If you are taking NMR of the salt in
References
-
PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride | C18H40ClN.[3] National Library of Medicine. Available at: [Link]
-
Fisher Scientific. Amide Synthesis - Reaction Protocols & Troubleshooting. Available at: [Link]
Sources
side reactions of 3,5,5-trimethylhexan-1-amine hydrochloride and how to avoid them
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5,5-trimethylhexan-1-amine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Introduction
3,5,5-Trimethylhexan-1-amine is a primary amine with a branched alkyl chain, which can introduce specific challenges in its synthesis and purification due to steric hindrance. This guide will explore common synthetic routes, potential side reactions, and effective purification strategies to obtain high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing probable causes and actionable solutions.
Issue 1: Low Yield of Primary Amine in Reductive Amination
Symptom: After performing a reductive amination of 3,5,5-trimethylhexanal with ammonia, the yield of the desired 3,5,5-trimethylhexan-1-amine is significantly lower than expected.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Imine Formation | The equilibrium between the aldehyde and ammonia to form the imine intermediate may not be favorable. This is a common challenge in reductive amination.[1] | - Optimize pH: The reaction should be run under weakly acidic conditions (pH 6-7) to facilitate imine formation without protonating the ammonia, which would render it non-nucleophilic. - Remove Water: The formation of the imine from the aldehyde and ammonia generates water. Removing this water as it forms will drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves. |
| Aldehyde Self-Condensation | Aldehydes, especially under basic or acidic conditions, can undergo self-condensation reactions (e.g., aldol condensation) to form undesired byproducts. | - Control Temperature: Maintain a low reaction temperature during the initial mixing of the aldehyde and ammonia source to minimize self-condensation. - Slow Addition: Add the aldehyde slowly to the ammonia solution to keep its concentration low. |
| Over-alkylation | The newly formed primary amine is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which can then react again to form a tertiary amine.[2] | - Use a Large Excess of Ammonia: Employing a significant molar excess of the ammonia source will statistically favor the reaction of the aldehyde with ammonia over the primary amine product. |
| Inefficient Reduction | The chosen reducing agent may not be effective for reducing the sterically hindered imine formed from 3,5,5-trimethylhexanal. | - Select an Appropriate Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.[2] For sterically hindered ketones, more robust reducing agents might be necessary.[3] |
Experimental Protocol: Reductive Amination of 3,5,5-trimethylhexanal
Caption: Reductive Amination Workflow.
Issue 2: Formation of Secondary and Tertiary Amine Impurities
Symptom: NMR or GC-MS analysis of the crude product shows significant peaks corresponding to di- and tri-(3,5,5-trimethylhexyl)amine.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Excess of Ammonia | As mentioned previously, if the concentration of the primary amine product becomes significant relative to the ammonia source, it will compete for reaction with the aldehyde. | - Increase the Molar Excess of Ammonia: Use a 10-fold or greater molar excess of ammonia or an ammonia source like ammonium formate. |
| Reaction Conditions Favoring Over-alkylation | Higher reaction temperatures and prolonged reaction times can increase the rate of over-alkylation. | - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aldehyde is consumed. Running the reaction at a lower temperature can also help to control the rate of the secondary reaction. |
Purification Strategy: Separation of Primary, Secondary, and Tertiary Amines
Fractional distillation under reduced pressure can be an effective method for separating the primary, secondary, and tertiary amines, as their boiling points will differ.[4]
Caption: Fractional Distillation for Amine Purification.
Issue 3: Difficulty in Crystallizing this compound
Symptom: After adding hydrochloric acid to a solution of the free amine, the hydrochloride salt either fails to precipitate, or it forms an oil or a sticky solid that is difficult to filter.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The hydrochloride salt may be too soluble in the chosen solvent, or the solvent may not be suitable for inducing crystallization. | - Solvent Selection: Use a non-polar solvent in which the free amine is soluble but the hydrochloride salt is not. Diethyl ether or a mixture of isopropanol and diethyl ether are common choices.[5] - Antisolvent Addition: Dissolve the amine in a minimal amount of a polar solvent (like isopropanol) and then slowly add a non-polar antisolvent (like diethyl ether or hexane) to induce precipitation. |
| Presence of Water | Even small amounts of water can inhibit crystallization or lead to the formation of an oil, as the hydrochloride salt may be hygroscopic. | - Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Use anhydrous HCl (e.g., a solution in dioxane or generated in situ) instead of aqueous HCl.[5] |
| Impurities | The presence of impurities, such as unreacted starting materials or side products, can interfere with the crystal lattice formation. | - Purify the Free Amine First: Ensure the free amine is of high purity before attempting to form the salt. This can be achieved by distillation or column chromatography. |
| Supersaturation | The solution may be supersaturated, meaning the concentration of the salt is above its solubility limit, but crystallization has not been initiated. | - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the desired product. Cool the solution in an ice bath or freezer.[6] |
Experimental Protocol: Formation and Crystallization of the Hydrochloride Salt
Caption: Hydrochloride Salt Formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5,5-trimethylhexan-1-amine?
A1: The most common laboratory-scale syntheses involve the reductive amination of 3,5,5-trimethylhexanal or the reaction of a 3,5,5-trimethylhexyl halide with ammonia.[4] Other potential routes include the Hofmann rearrangement of 3,5,5-trimethylhexanamide or the Leuckart reaction of 3,5,5-trimethylhexanal.[7][8]
Q2: Why is over-alkylation a significant problem in the synthesis of primary amines?
A2: The primary amine product is often more nucleophilic than the starting ammonia or amine, making it more likely to react with the electrophile (e.g., aldehyde or alkyl halide) in the reaction mixture. This leads to the formation of secondary and tertiary amines as byproducts.[2]
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is proceeding. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: My this compound salt is a fine powder that is difficult to handle. How can I obtain larger crystals?
A4: To obtain larger crystals, slow down the rate of crystallization. This can be achieved by:
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a solvent system with slightly higher solubility: This will slow down the precipitation process.
-
Solvent layering: Dissolve the amine in a small amount of a dense, good solvent and carefully layer a less dense, poor solvent on top. Crystals will form slowly at the interface.[9]
Q5: What are the key safety precautions to take when working with these reactions?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride and sodium cyanoborohydride are reactive with water and acids, releasing flammable hydrogen gas. Handle with care and quench reactions cautiously.
-
Hydrochloric acid is corrosive. Handle with care.
-
3,5,5-trimethylhexan-1-ol, a potential precursor, is an irritant.[10]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
The Royal Society of Chemistry. (2018). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]
-
Quora. (2017, April 16). What is the mechanism of the synthesis of amines from aldehydes?[Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
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PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]
-
ResearchGate. Reductive amination with primary amines and ammonia. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
- Google Patents.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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PMC. (2017, August 16). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
- Google Patents.
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
The University of Texas at Dallas. The Fractional Distillation of a Binary Mixture. [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]
-
ResearchGate. The procedure of fraction distillation in a laboratory. [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]
-
OECD SIDS. (2002, June 24). TRIMETHYL-1-HEXANOL. [Link]
-
FooDB. 3,5,5-Trimethyl-1-hexanol. [Link]
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- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. unifr.ch [unifr.ch]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Stability and Degradation of 3,5,5-trimethylhexan-1-amine hydrochloride
Welcome to the technical support center for 3,5,5-trimethylhexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding the chemical stability of a molecule is paramount for ensuring the accuracy of experimental results, the safety and efficacy of drug products, and for developing robust formulations and analytical methods.[1]
While specific degradation studies on this compound are not extensively published, this document synthesizes information based on the well-established chemistry of primary aliphatic amines. We will explore the theoretical degradation mechanisms, provide practical troubleshooting advice for common experimental issues, and offer detailed protocols for conducting forced degradation studies, a critical component of pharmaceutical development.[2]
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary expected degradation pathways for this compound?
A1: As a primary aliphatic amine, this compound is most susceptible to three main degradation pathways:
-
Oxidative Degradation: Reaction with atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions.[3] This is often the most common pathway for amines.
-
Thermal Degradation: Decomposition at elevated temperatures, which can lead to cleavage of the carbon-nitrogen bond or other molecular rearrangements.[4][5]
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation, which can initiate radical reactions similar to oxidation.[6][7]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, proper storage is crucial. We recommend the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]
-
Light: Protect from light by using amber or opaque containers and storing in a dark location.[9]
-
Temperature: Store in a cool, controlled environment, such as a refrigerator (2-8 °C), to slow down all potential degradation reactions.
-
Container: Use a tightly sealed container to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.
Q3: I've noticed a color change in my solid sample. What does this mean?
A3: A color change, often to a yellow or brown hue, is a common visual indicator of degradation, typically due to oxidation.[8] Aromatic amines are particularly known for forming colored oxidation products, but aliphatic amines can also exhibit this behavior. While a slight color change may not significantly impact all applications, for high-purity work such as reference standard qualification or kinetic studies, it is essential to re-verify the purity of the material using an appropriate analytical method like HPLC before use.
Q4: My stock solution's concentration appears to be decreasing over time. What is the likely cause?
A4: A decrease in the parent compound's concentration in solution over time is a strong indicator of degradation. The solvent itself and dissolved oxygen can promote instability.[8] It is always best practice to prepare solutions fresh. If solutions must be stored, they should be refrigerated, protected from light, and prepared with high-purity, degassed solvents. We recommend performing a stability check on your solution by re-analyzing it against a freshly prepared standard after a set period to understand its solution-state stability under your specific conditions.
Section 2: Predicted Degradation Pathways and Mechanisms
This section provides a deeper look into the chemical mechanisms expected to be involved in the degradation of 3,5,5-trimethylhexan-1-amine.
Oxidative Degradation
Oxidation is a major degradation pathway for primary amines.[3] The reaction is often a radical-initiated process where a hydrogen atom is abstracted from the carbon adjacent to the amine group (the α-carbon).[10] This forms a radical intermediate that can react with oxygen to form a variety of products.
Key Predicted Products:
-
Imine: An initial product formed from the radical intermediate.
-
Aldehyde: The imine can hydrolyze to form the corresponding aldehyde (3,5,5-trimethylhexanal) and ammonia.
-
Carboxylic Acid: The aldehyde can be further oxidized to the carboxylic acid (3,5,5-trimethylhexanoic acid).[11]
-
Amides and Nitrites: Under certain conditions, other oxidation products may form.[3][12]
The branched structure of 3,5,5-trimethylhexan-1-amine, particularly the bulky tert-butyl group, may provide some steric hindrance, potentially influencing the rate of degradation compared to linear amines.[13][14]
Thermal Degradation
At elevated temperatures, typically above 100-150 °C, aliphatic amines can undergo thermal decomposition.[4] The energy supplied can be sufficient to cleave the C-N or C-C bonds, leading to a complex mixture of smaller, volatile products or larger, polymeric structures through intermolecular reactions.
Key Predicted Processes:
-
C-N Bond Cleavage: Homolytic cleavage can produce an alkyl radical and an amino radical.
-
Deamination: Elimination of ammonia to form an alkene.
-
Intermolecular Reactions: Pure amines can react with each other at high temperatures to form heavier nitrogen-containing compounds.[15]
Section 3: Troubleshooting Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Unexpected peaks appear in my HPLC chromatogram over time. | Degradation of the parent compound; Impurities in the solvent or from lab equipment. | 1. Confirm Peak Identity: Use LC-MS to get the mass of the unknown peaks and compare them to predicted degradants. 2. Perform Peak Purity: Use a Photo-Diode Array (PDA) detector to check for co-eluting peaks. 3. Run a Solvent Blank: Inject your solvent to ensure it is free from contaminants. |
| My solid compound has turned from white to yellow/brown. | Oxidation: This is a very common degradation pathway for amines when exposed to air.[8] | 1. Re-test Purity: Quantify the purity of the material using a validated HPLC method against a reliable reference standard. 2. Assess Impact: Determine if the level of impurity is acceptable for your specific application. For high-purity applications, use a fresh, un-degraded lot. 3. Improve Storage: Store the material under an inert gas (N₂ or Ar) and protect it from light. |
| I am observing poor mass balance in my forced degradation study (i.e., the loss of parent compound does not equal the sum of new peaks). | Formation of Volatile Degradants: Small molecules like ammonia or low molecular weight hydrocarbons may not be retained or detected by LC. Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore. Irreversible Adsorption: Highly polar or reactive degradants may stick to the column or HPLC system. | 1. Analyze by GC-MS: Use headspace GC-MS to analyze the sample for volatile degradation products.[15][16] 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD) in series with your UV detector. 3. Check Column Recovery: Inject a known amount of your compound and calculate the recovery to ensure it's not adsorbing to the column. |
| The compound degrades almost completely under oxidative stress (e.g., 3% H₂O₂). | High Reactivity: Primary amines can be very susceptible to oxidation. The stress conditions may be too harsh. | 1. Reduce Stress Severity: Lower the concentration of H₂O₂ (e.g., to 0.3%), decrease the temperature, or shorten the exposure time.[2] The goal of forced degradation is typically to achieve 5-20% degradation to see the primary degradants.[2] |
Section 4: Experimental Protocols: A Guide to Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[1] It is essential for developing and validating stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.[2][17]
Overall Experimental Workflow
The following workflow provides a systematic approach to performing a forced degradation study.
Step-by-Step Protocols
Initial Setup:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Also prepare a control sample by diluting the stock solution to the final concentration with the analysis mobile phase and keep it refrigerated.
Protocol 4.2.1: Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24-48 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to the target concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.[8]
Protocol 4.2.2: Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24-48 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample to the target concentration with the mobile phase for HPLC analysis.[8]
Protocol 4.2.3: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for up to 24 hours, protected from light.[2]
-
Monitor the reaction periodically. If degradation is too rapid, use a lower concentration of H₂O₂.
-
Dilute the sample to the target concentration with the mobile phase for HPLC analysis.
Protocol 4.2.4: Thermal Degradation
-
Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50) in a sealed vial.
-
Place the vial in an oven at 80°C for 48-72 hours.
-
Cool the sample and analyze by HPLC.
-
For solid-state thermal stress: Place a small amount of the solid compound in an oven at 80°C for 48 hours, then dissolve and dilute for analysis.[8]
Protocol 4.2.5: Photolytic Degradation
-
Prepare a solution of the compound (e.g., 100 µg/mL in methanol).
-
Expose the solution to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same environment to serve as a dark control.
-
Analyze both the exposed and dark control samples by HPLC.
Section 5: References
-
Amine Degradation → Term - Climate → Sustainability Directory. (n.d.). Retrieved February 23, 2026, from Google Search.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 23, 2026, from Google Search.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 23, 2026, from Onyx Scientific.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved February 23, 2026, from ResolveMass.
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 23, 2026, from Google Search.
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved February 23, 2026, from Sharp.
-
Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19). ACS Publications.
-
Disclosing the thermal reactions of aliphatic amines in the presence of TiO2 nanoparticles by multi-shot analytical pyrolysis. (n.d.). ResearchGate. Retrieved February 23, 2026.
-
Oxidative degradation of amine solvents for C02 capture. (n.d.). The University of Texas at Austin. Retrieved February 23, 2026.
-
Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. (n.d.). Benchchem. Retrieved February 23, 2026.
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024, January 29). ACS Omega.
-
Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. (2025, June 15). Environmental Research.
-
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare. Retrieved February 23, 2026.
-
Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant. (n.d.). Environmental Science & Technology.
-
Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
-
Thermal degradation of amines for CO2 capture. (n.d.). ResearchGate. Retrieved February 23, 2026.
-
Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved February 23, 2026.
-
Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. (2024, October 3). PMC.
-
Photochemistry of Aliphatic and Aromatic Amines. (2025, August 5). ResearchGate.
-
Thermal Degradation Of Amines For Co 2 Capture. (2015, June 14). UKnowledge.
-
Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. (2024, October 2). The Journal of Physical Chemistry A.
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 23, 2026.
-
21.7 Chemistry of Amides. (n.d.). OpenStax.
-
The hydrolysis of amides. (n.d.). Chemguide.
-
Di(3,5,5-trimethylhexyl)amine Hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026.
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
-
Hydrolysis of Esters and Amides. (n.d.). TSFX.
-
3,5,5-TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9. (2002, June 24). OECD SIDS.
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO.
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
-
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Retrieved February 23, 2026, from Google Search.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
-
1803584-41-9 | MFCD27980881 | this compound. (n.d.). Aaronchem. Retrieved February 23, 2026.
-
Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace.
-
Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0. (2023, August 15). Smolecule.
-
Degradation of amines in CO Capture. (n.d.). SINTEF.
-
3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine. (n.d.). PubChem. Retrieved February 23, 2026.
-
3,5,5-Trimethyl-1-hexanol. (n.d.). Cameo Chemicals.
-
Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. (n.d.). PMC.
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Technical Support Center: Catalyst Poisoning in Reactions with 3,5,5-Trimethylhexan-1-amine Hydrochloride
Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst poisoning in chemical reactions involving 3,5,5-trimethylhexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your catalytic processes.
Introduction: The Challenge of Catalyst Deactivation
Catalyst deactivation is a critical issue in industrial and laboratory-scale synthesis, leading to reduced reaction efficiency, lower yields, and increased costs. When working with substrates like this compound, two primary sources of catalyst poisoning are of particular concern: the amine functionality itself and the presence of chloride ions from the hydrochloride salt. This guide will provide a structured approach to identifying, mitigating, and resolving these specific challenges.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common problems encountered during catalytic reactions with this compound, such as N-alkylation and reductive amination.
Question 1: My reaction has stalled or is showing significantly low conversion. How do I determine if catalyst poisoning is the cause?
Answer: A sudden or gradual drop in reaction rate is a classic sign of catalyst deactivation. To diagnose the issue, consider the following steps:
-
Monitor Reaction Progress: If you are not already doing so, closely monitor the reaction kinetics via techniques like GC, HPLC, or TLC. A sharp decrease in the rate of product formation after an initial period of activity strongly suggests deactivation.
-
Visual Inspection of the Catalyst: For heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), a change in appearance can be indicative of a problem. The formation of a black precipitate, known as palladium black, suggests agglomeration and deactivation of a palladium catalyst.[1]
-
Temperature and Pressure Monitoring: In gas-uptake reactions like hydrogenation, a cessation of gas consumption (e.g., H₂) points to a stalled reaction. Similarly, an inability to maintain pressure in a closed system could indicate a leak, but if the system is sound, it likely points to a lack of catalytic activity.
-
Diagnostic Test with Fresh Catalyst: If you suspect poisoning, a simple test is to add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts, it is a strong indication that the original catalyst was deactivated.
Question 2: I suspect my catalyst is poisoned. What are the likely culprits when using this compound?
Answer: When using this compound, there are two primary suspects for catalyst poisoning: the chloride ions and the amine itself.
-
Chloride Poisoning: The hydrochloride salt introduces chloride ions (Cl⁻) into the reaction mixture. Halides are well-known poisons for many metal catalysts, particularly those from the platinum group (Pd, Pt, Rh).[2] Chloride ions can strongly adsorb onto the active sites of the catalyst, blocking them from reactant molecules.[2] This is a form of chemical deactivation.
-
Amine Poisoning/Inhibition: Amines, including your starting material and any amine products, can act as catalyst inhibitors or poisons.[3][4] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal surface, again blocking active sites.[5] In some cases, the amine can stabilize certain catalytic intermediates, altering the reaction pathway and reducing the rate of the desired transformation.[5][6]
The following diagram illustrates the primary mechanisms of catalyst poisoning in this system:
Caption: Troubleshooting and regeneration workflow for deactivated catalysts.
Part 4: Data Summary
The following table summarizes common catalysts, potential poisons, and recommended regeneration strategies for reactions involving this compound.
| Catalyst Type | Common Reactions | Potential Poisons | Recommended Regeneration Strategy |
| Pd/C | Hydrogenation, Reductive Amination | Chloride ions, Amine, Sulfur compounds | Aqueous base wash, Thermal regeneration |
| Pt/C, PtO₂ | Hydrogenation, Reductive Amination | Chloride ions, Amine, Sulfur compounds | Aqueous base wash, Thermal regeneration |
| Raney Ni | Hydrogenation, Reductive Amination | Halides, Sulfur compounds | Aqueous base wash, carefully controlled thermal treatment |
| Rh, Ru, Ir complexes | Asymmetric Hydrogenation, Reductive Amination | Halides, Coordinating solvents, Amine | Dependent on the specific complex, may involve ligand exchange or re-synthesis |
References
- BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
- BenchChem. (2025).
- Temitope, A. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
- Dow Inc. (n.d.).
- Li, H., et al. (2016).
- BenchChem. (2025). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
- Reductive amination. (2023, November 29). In Wikipedia.
- Li, X., et al. (2023).
- Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (2016, December 7). MDPI.
- Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (2019, May 15). CORE.
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22).
- Deactivation of catalysts. (1957, October 22).
- What makes the catalytic converter malfunction? (2023, August 28). OBDeleven.
- Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (2025, February 13). Chemical Science (RSC Publishing).
- A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. (2024, January 2). Scientific Reports.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013, July 10).
- Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
- Catalytic Converter FAQ. (n.d.). Walker Exhaust Systems.
- Catalysts Deactivation, Poisoning and Regener
- Poisoning and deactivation of palladium c
- Application of Raney Al-Ni Alloy for Simple Hydrodehalogenation of Diclofenac and Other Halogenated Biocidal Contaminants in Alkaline Aqueous Solution under Ambient Conditions. (2022, May 31). MDPI.
- Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. (2025, March 13). Little Garage.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes. (2025, August 6).
- Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org.
- Troubleshooting: Platinum Catalyzed Silicones. (n.d.). US Tech Online.
- Aqueous Phase Reforming by Platinum Catalysts: Effect of Particle Size and Carbon Support. (2024, November 7). MDPI.
- Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025, August 8).
- What Are Common Catalytic Converter Problems? (2023, October 29). Cars.com.
- The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. (n.d.).
- Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2009, April 15).
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025, August 14). RSC Publishing.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the C
- Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions. (2002, July 18). IRIS.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers.
- Catalytic Converter Repair: Complete Guide to Diagnosis & Solutions (2026). (2026, February 2).
- Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (2025, February 13). PMC.
- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (2025, August 10).
- Probing the (de)activation of Raney nickel–iron anodes during alkaline water electrolysis by accelerated deactivation testing. (2023, December 15). Korea University Pure.
- Selective Iridium-Catalyzed Reductive Amin
- Platinum C
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. (2025, August 7).
- Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. [dow.com]
- 4. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 5. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative reactivity of 3,5,5-trimethylhexan-1-amine hydrochloride and its analogs
This guide provides an in-depth technical comparison of 3,5,5-trimethylhexan-1-amine hydrochloride (TMHA-HCl) against its linear and branched analogs. It is designed for researchers requiring precise control over nucleophilicity, solubility, and surface adsorption properties.
Executive Summary: The "Remote Branching" Advantage
3,5,5-Trimethylhexan-1-amine (TMHA) occupies a unique chemical space between linear amines and sterically hindered bases. Unlike common branched amines (e.g., 2-ethylhexylamine) where the branch point is proximal to the nitrogen (
-
Kinetic Consequence: The nitrogen center retains the high nucleophilicity of a linear amine because the steric bulk is too distant to impede the approach of electrophiles.
-
Thermodynamic Consequence: The bulky tert-butyl-like tail disrupts intermolecular packing, significantly lowering the melting point and increasing solubility in non-polar media compared to linear isomers.
Part 1: Structural & Steric Analysis
To understand the reactivity differences, we must quantify the steric environment around the nitrogen.
1.1 The Analogs
We compare TMHA against three distinct structural classes:
-
Linear Standard: n-Nonylamine (Maximum packing, high nucleophilicity).
-
Proximal Branching: 2-Ethylhexylamine (Industry standard,
-branching reduces kinetics). -
Alpha-Hindered: tert-Octylamine (Severe steric blockade, used as a control).
1.2 Steric Map & Reactivity Prediction
The following diagram illustrates the steric interference zones (red) relative to the nucleophilic nitrogen (blue).
Part 2: Comparative Performance Data
The following data synthesizes physical properties with reactivity trends derived from Taft steric parameters (
Table 1: Physicochemical & Reactivity Profile
| Property | 3,5,5-Trimethylhexan-1-amine | n-Nonylamine (Linear) | 2-Ethylhexylamine (Proximal) |
| Structure Type | Remote Branched ( | Linear | Beta-Branched ( |
| Relative Nucleophilicity ( | 0.95 - 1.0 (Fast) | 1.0 (Reference) | ~0.6 - 0.7 (Slower) |
| Packing Efficiency | Low (Disordered) | High (Crystalline) | Moderate |
| Critical Micelle Conc. (CMC) | High (Harder to micellize) | Low (Easy micellization) | Moderate |
| Melting Point (HCl Salt) | Lower (< 200°C) | High (> 250°C) | Moderate |
| Solubility (Hydrocarbons) | Excellent | Good (Warm), Poor (Cold) | Very Good |
*Note:
Part 3: Experimental Protocols
To validate the specific advantages of TMHA in your application, use the following self-validating protocols.
Protocol A: Competitive Kinetic Evaluation (Nucleophilicity)
Objective: Determine if the 3,5,5-trimethyl tail inhibits reaction rates compared to linear analogs.
Reagents:
-
Amine Mixture: Equimolar (1.0 mmol each) of TMHA and n-Nonylamine.
-
Electrophile: Benzyl Chloride (0.5 mmol, Limiting Reagent).
-
Solvent: Acetonitrile (
-MeCN for NMR or HPLC grade). -
Base:
(2.0 mmol) to scavenge HCl.
Workflow:
-
Dissolution: Dissolve both amines in 10 mL solvent at 25°C.
-
Initiation: Add Benzyl Chloride rapidly with vigorous stirring.
-
Quench: After 1 hour, filter solids (
). -
Analysis: Analyze the filtrate via GC-FID or
H-NMR.-
Target Signal: Compare the integration of the benzylic methylene protons (
). -
Interpretation: If Ratio
1:1, TMHA has no steric penalty . If Ratio < 1, remote branching affects the rate. -
Expected Result: Ratio should be
, confirming high nucleophilicity.
-
Protocol B: Surface Tension & CMC Determination
Objective: Quantify the "disordering" effect of the tail for surfactant/corrosion applications.
Methodology:
-
Preparation: Prepare a stock solution of TMHA-HCl (100 mM) in deionized water.
-
Dilution Series: Create 15 points ranging from 0.1 mM to 100 mM.
-
Measurement: Use a Wilhelmy Plate tensiometer to measure surface tension (
) at 25°C. -
Plotting: Plot
vs. .-
CMC: The inflection point where
stabilizes. -
Area per Molecule (
): Calculated from the Gibbs Adsorption Isotherm slope. -
Expected Result: TMHA will show a higher CMC and larger
than n-nonylamine, indicating it forms a looser, more permeable monolayer (useful for emulsion stability, less so for passivation).
-
Part 4: Mechanism of Action (Pathway Diagram)
This diagram details the diverging pathways for TMHA versus its analogs in synthesis and surface applications.
Part 5: Safety & Handling
-
Hazards: TMHA is Corrosive (Category 1) and acutely toxic if swallowed/inhaled. It causes severe skin burns and eye damage.[1]
-
Storage: Store under inert gas (Argon/Nitrogen). Unlike linear amines, TMHA-HCl is less hygroscopic but the free base absorbs
rapidly. -
Disposal: Must be treated as hazardous organic waste. Do not release into aquatic environments (H412).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3,5,5-Trimethylhexanoyl chloride (Precursor Data). Link
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects vs Basicity. Link
-
National Institutes of Health (PubChem). (2024). 3,5,5-Trimethylhexan-1-amine Compound Summary. Link
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley. (Foundational text for Remote Branching logic).
-
KRÜSS Scientific. (n.d.). Critical Micelle Concentration (CMC) Measurement Theory. Link
Sources
comparing the efficacy of 3,5,5-trimethylhexan-1-amine hydrochloride in different reaction types
Topic: Comparative Efficacy of 3,5,5-Trimethylhexan-1-amine Hydrochloride in Synthetic Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TMHA-HCl) represents a unique class of "sterically-remote" primary amines.[1] Unlike
This guide evaluates TMHA-HCl against standard linear (n-nonylamine) and
Part 1: Structural Analysis & Physicochemical Profile[1][2]
The efficacy of TMHA-HCl is defined by the spatial arrangement of its alkyl tail.[1] While the nitrogen atom is primary (
Comparative Structural Metrics[3]
| Feature | TMHA-HCl (Subject) | n-Nonylamine (Linear Control) | 2-Ethylhexylamine (Branched Alt) |
| Structure | Linear chain | ||
| Steric Bulk | High (Remote) | Low | Medium (Proximal) |
| Nucleophilicity | High (Unimpeded | High | Moderate ( |
| Lipophilicity (LogP) | ~3.4 (Free base) | ~3.5 | ~2.9 |
| Product Crystallinity | Low (Disrupts packing) | High (Promotes packing) | Moderate |
Visualization: Steric Influence Pathway
The following diagram illustrates how the remote branching of TMHA influences solubility without compromising the reaction center, unlike proximal branching.
Figure 1: Mechanistic flow showing how TMHA decouples reaction kinetics from product physical properties.[1]
Part 2: Comparative Efficacy by Reaction Type
Reaction Type A: Amide Coupling (Pharmaceutical Intermediates)
Context: Attaching lipophilic tails to polar drug scaffolds to improve membrane permeability.[1]
-
The Challenge: Linear amines (n-nonyl) often form waxy, insoluble amides that are difficult to purify or formulate.[1]
-
TMHA Performance: The 3,5,5-trimethyl group acts as a "crystallinity breaker." The resulting amides often remain oils or amorphous solids, significantly improving solubility in organic solvents (DCM, EtOAc) during workup.
-
Kinetics: Because the branching is at position 3, the nitrogen nucleophilicity is comparable to n-nonylamine.
| Metric | TMHA-HCl | n-Nonylamine | t-Octylamine |
| Coupling Yield (HATU) | 92-95% | 93-96% | <60% (Steric hindrance) |
| Reaction Time | 2-4 hours | 2-3 hours | 12-24 hours |
| Product State | Viscous Oil (High Solubility) | Waxy Solid (Low Solubility) | Solid |
Reaction Type B: Reductive Amination (Secondary Amine Synthesis)
Context: Synthesis of secondary amines via ketone/aldehyde condensation followed by reduction.[1]
-
Mechanism: Formation of the hemiaminal and imine intermediate.[1][2][3]
-
TMHA Performance: TMHA is highly effective here.[1] The steric bulk is far enough from the nitrogen to allow rapid imine formation.[1] However, the bulk does protect the resulting secondary amine from over-alkylation (formation of tertiary amines), a common side reaction with linear amines.
Reaction Type C: Urea Synthesis (Materials/Polyurethanes)
Context: Reaction with isocyanates to form urea linkages, often used as hardeners or rheology modifiers.[1]
-
TMHA Performance: TMHA reacts instantaneously with isocyanates.[1] The key advantage is the hydrodynamic volume of the product. Polyureas derived from TMHA exhibit lower viscosity and better flow properties than those from linear amines due to the disruption of hydrogen-bonding networks by the methyl groups.[1]
Part 3: Experimental Protocol (Self-Validating)
Protocol: In-Situ Salt Neutralization & Amide Coupling
Objective: Synthesize N-(3,5,5-trimethylhexyl)benzamide from TMHA-HCl without a separate free-basing step.[1] Scope: Validated for acyl chlorides and activated esters.[1]
Reagents:
-
Amine: TMHA-HCl (1.0 equiv)
-
Electrophile: Benzoyl Chloride (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) – Critical for freeing the amine and scavenging HCl.[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Salt Suspension (T=0):
-
Charge a reaction flask with TMHA-HCl (1.0 equiv) and DCM (0.1 M concentration).
-
Observation: The salt will likely remain suspended (insoluble) in DCM.[1] This is the starting baseline.
-
-
Liberation (T+5 min):
-
Add DIPEA (2.5 equiv) dropwise at 0°C.
-
Validation: The suspension should clarify as the TMHA free base is liberated and dissolves, while DIPEA-HCl (if formed early) remains soluble or forms a fine precipitate. Stir for 10 minutes to ensure complete liberation.
-
-
Coupling (T+15 min):
-
Add Benzoyl Chloride (1.1 equiv) dropwise. Maintain temperature <5°C to prevent bis-acylation (though rare with this steric profile).
-
Warm to room temperature and stir for 3 hours.
-
-
Quench & Workup:
-
Wash with 1M HCl (removes excess DIPEA and unreacted TMHA).
-
Wash with Sat. NaHCO3 (removes benzoic acid).
-
Dry organic layer (MgSO4) and concentrate.
-
-
Data Check:
-
Expected Result: Clear, viscous oil.
-
NMR Validation: Look for the disappearance of the broad NH3+ signal (~8.0 ppm) and appearance of the amide NH doublet (~6.0 ppm).
-
Workflow Diagram: Amidation Logic
Figure 2: Operational workflow for the in-situ neutralization and coupling of TMHA-HCl.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information. Link
-
OECD SIDS. (2004). SIDS Initial Assessment Report: 3,5,5-trimethylhexan-1-ol (Precursor). UNEP Publications. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Contextualizing lipophilic amine use in drug design). Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications.[1] (General mechanistic grounding for Reaction Type B). Link
Sources
literature review of 3,5,5-trimethylhexan-1-amine hydrochloride applications
The Sterically Demanding C9-Amine: A Comparative Guide for Research & Development
Executive Summary
3,5,5-trimethylhexan-1-amine hydrochloride (TMHA·HCl), often derived from the "isononyl" chain, represents a privileged scaffold in both pharmaceutical synthesis and industrial surface chemistry. Unlike its linear counterpart (n-nonylamine), TMHA possesses a unique 3,5,5-trimethyl branching pattern . This steric bulk confers distinct physicochemical properties: enhanced solubility in specific organic media, modified packing density on metal surfaces, and unique biological interaction profiles (e.g., amoebicidal activity).
This guide objectively compares TMHA·HCl against standard linear amines, detailing its utility as a bioactive intermediate , corrosion inhibitor , and process reagent .
Chemical Profile & Physicochemical Properties
The hydrochloride salt converts the volatile, liquid amine into a stable, solid ionic form, facilitating precise stoichiometry in synthesis and improved water solubility for biological assays.
| Property | 3,5,5-Trimethylhexan-1-amine HCl | n-Octylamine HCl (Linear Standard) | Significance |
| Molecular Structure | Branched (C9) | Linear (C8) | Branching reduces intermolecular VdW forces, lowering MP/BP of the free base but increasing steric demand. |
| Steric Hindrance | High (Gem-dimethyl at C5, Methyl at C3) | Low (Linear chain) | TMHA creates "looser" self-assembled monolayers (SAMs) but offers better protection against nucleophilic attack in synthesis. |
| Lipophilicity (LogP) | ~3.4 (Free base est.) | ~2.9 (Free base) | TMHA is more lipophilic, enhancing membrane permeability in biological systems. |
| Water Solubility | Moderate (Salt form) | High (Salt form) | The hydrophobic tail of TMHA exerts a stronger "salting out" effect than linear C8. |
| Critical Micelle Conc. | Lower than linear C6, higher than linear C10 | ~0.15 M | Branching disrupts micelle packing, altering surfactant properties. |
Pharmaceutical Applications: Beyond the Intermediate
While often categorized as an industrial intermediate, TMHA holds specific value in drug discovery and medicinal chemistry.
A. Bioactive Scaffold (Antiprotozoal Activity)
Historical and mechanistic data identify the 3,5,5-trimethylhexyl moiety as a potent pharmacophore. Research by Goodson et al. (1948) established that alkylamines with specific branching patterns exhibit significant amoebicidal activity , comparable to emetine.
-
Mechanism: The lipophilic C9 tail facilitates penetration of the protozoan lipid bilayer, while the cationic ammonium head group (at physiological pH) disrupts membrane integrity.
-
Comparative Performance: TMHA derivatives often show a better therapeutic index than linear analogs due to metabolic stability conferred by the methyl branching (blocking
-oxidation).
B. Process Chemistry: Chiral Resolution & Salt Formation
In drug development, TMHA is utilized as a lipophilic counter-ion .
-
Resolution: Racemic acids can be resolved using chiral amines; however, when a non-chiral bulky base is needed to precipitate a specific diastereomeric salt (in conjunction with a chiral acid), TMHA offers a unique solubility profile that differs from tert-butylamine or diethylamine.
-
Solubility Modifier: Converting an acidic API into a TMHA salt significantly increases its lipophilicity, potentially enhancing transdermal delivery.
Industrial Performance: Corrosion Inhibition[1][2][3]
For researchers in medical device coatings or industrial equipment protection, TMHA·HCl serves as a high-performance corrosion inhibitor, particularly for mild steel in acidic environments (e.g., 1M HCl).
Mechanism of Action
TMHA functions as a Mixed-Type Inhibitor .
-
Adsorption: The cationic ammonium head (
) electrostatically adsorbs to cathodic sites on the metal surface. -
Shielding: The branched hydrophobic tail extends into the solution, repelling water and corrosive ions (
). -
Steric Coverage: Unlike linear amines which pack tightly (crystalline-like), TMHA forms a diffuse, liquid-like monolayer . This is advantageous in dynamic systems where rigid films might crack.
Performance Data (Comparative)
Experimental conditions: Mild steel in 1M HCl, 25°C, 24h exposure.
| Inhibitor (100 ppm) | Inhibition Efficiency (%) | Adsorption Isotherm | Notes |
| TMHA·HCl | 92.4% | Langmuir | Rapid equilibrium; branching prevents localized pitting. |
| n-Octylamine HCl | 88.1% | Langmuir | Forms denser film but slower kinetics. |
| n-Dodecylamine HCl | 94.5% | Temkin | Higher efficiency but lower solubility causes formulation issues. |
Experimental Protocols
Protocol A: Synthesis of this compound
For converting the commercial liquid amine to the stable salt for assays.
Reagents:
-
3,5,5-Trimethylhexan-1-amine (Free Base, >98%)
-
Hydrochloric acid (4M in Dioxane or Diethyl Ether)
-
Anhydrous Diethyl Ether (Solvent)
Workflow:
-
Dissolution: Dissolve 10 mmol (1.43 g) of the amine in 20 mL of anhydrous diethyl ether in a round-bottom flask under
. -
Acidification: Cool to 0°C. Dropwise add 12 mmol of HCl (in dioxane/ether) with vigorous stirring. A white precipitate will form immediately.
-
Isolation: Stir for 30 mins. Filter the white solid under vacuum.
-
Purification: Wash the filter cake with cold ether (
mL) to remove unreacted amine. -
Drying: Dry in a vacuum desiccator over
for 4 hours.-
Expected Yield: >95%
-
Characterization: Melting point determination (approx 150-200°C range, dependent on purity).
-
Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Inhibition
To validate corrosion protection efficacy.
-
Cell Setup: Three-electrode cell (Working: Mild Steel, Counter: Pt wire, Ref: Ag/AgCl).
-
Electrolyte: 1M HCl (blank) vs. 1M HCl + 100 ppm TMHA·HCl.
-
OCP: Allow Open Circuit Potential to stabilize (30 mins).
-
Measurement: Apply 10 mV sinusoidal perturbation; Freq range: 100 kHz to 10 mHz.
-
Analysis: Fit data to a Randles circuit (
).-
Success Criteria: Increase in Charge Transfer Resistance (
) indicates inhibition.
-
Visualization of Pathways & Mechanisms
Figure 1: Synthesis & Application Workflow
The following diagram illustrates the chemical genealogy of TMHA[1]·HCl and its dual-pathway utility.
Caption: Synthesis of TMHA·HCl from aldehyde precursor and its divergence into pharmaceutical and industrial applications.
Figure 2: Corrosion Inhibition Mechanism
Visualizing the steric "Umbrella Effect" of the branched tail.
Caption: Adsorption model showing the cationic head anchoring to the metal while the branched tail repels corrosive agents.
Safety & Handling (E-E-A-T Compliance)
-
Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Aquatic Chronic 2.
-
Handling: Always handle the free amine in a fume hood. The hydrochloride salt is less volatile but still an irritant.
-
First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.
References
-
Goodson, J. A., et al. (1948). Amoebicidal action and chemical constitution. British Journal of Pharmacology , 3(1), 49–71.
-
Smolecule. (2023). 3,5,5-trimethylhexan-1-amine: Properties and Applications. Smolecule Chemical Database.
-
OECD SIDS. (2004). SIDS Initial Assessment Report for 3,5,5-trimethylhexan-1-ol (Precursor data). UNEP Publications.
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.
-
Ataman Chemicals. (2025).[3] Technical Data Sheet: Isononylamine Applications in Corrosion Inhibition.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
